molecular formula C19H13N3O3S2 B12193186 2-methyl-N-[(5Z)-4-oxo-5-(quinolin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]furan-3-carboxamide

2-methyl-N-[(5Z)-4-oxo-5-(quinolin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]furan-3-carboxamide

Cat. No.: B12193186
M. Wt: 395.5 g/mol
InChI Key: NWVWIVTWGQZDJV-YBEGLDIGSA-N
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Description

2-methyl-N-[(5Z)-4-oxo-5-(quinolin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]furan-3-carboxamide is a complex organic compound that belongs to the class of thiazolidinones This compound is characterized by its unique structure, which includes a quinoline moiety, a thiazolidinone ring, and a furan carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-[(5Z)-4-oxo-5-(quinolin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]furan-3-carboxamide typically involves multi-step reactions. One common synthetic route includes the following steps:

    Formation of the Thiazolidinone Ring: This step involves the reaction of a thiosemicarbazide with an α-haloketone to form the thiazolidinone ring.

    Introduction of the Quinoline Moiety: The quinoline moiety is introduced through a condensation reaction with a quinoline aldehyde.

    Formation of the Furan Carboxamide Group: The final step involves the reaction of the intermediate with furan-3-carboxylic acid to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-[(5Z)-4-oxo-5-(quinolin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]furan-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can yield thiazolidine derivatives.

Scientific Research Applications

2-methyl-N-[(5Z)-4-oxo-5-(quinolin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]furan-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound has shown potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Biological Studies: It is used in studies investigating its antimicrobial and antiviral properties.

    Chemical Biology: The compound is used as a probe to study various biological processes and pathways.

    Industrial Applications: It is explored for its potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-methyl-N-[(5Z)-4-oxo-5-(quinolin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]furan-3-carboxamide involves its interaction with specific molecular targets. The compound can inhibit enzymes such as cyclin-dependent kinases, which play a crucial role in cell cycle regulation. Additionally, it can bind to DNA and interfere with its replication and transcription processes, leading to cell death in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinone Derivatives: Compounds such as 2,4-thiazolidinedione and its derivatives share structural similarities with the thiazolidinone ring.

    Quinoline Derivatives: Compounds like quinoline-2-carboxamide and quinoline-4-carboxamide have similar quinoline moieties.

    Furan Carboxamide Derivatives: Compounds such as furan-2-carboxamide and furan-3-carboxamide share the furan carboxamide group.

Uniqueness

The uniqueness of 2-methyl-N-[(5Z)-4-oxo-5-(quinolin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]furan-3-carboxamide lies in its combined structural features, which confer distinct biological activities and potential therapeutic applications. The presence of the quinoline moiety, thiazolidinone ring, and furan carboxamide group in a single molecule allows for diverse interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C19H13N3O3S2

Molecular Weight

395.5 g/mol

IUPAC Name

2-methyl-N-[(5Z)-4-oxo-5-(quinolin-2-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]furan-3-carboxamide

InChI

InChI=1S/C19H13N3O3S2/c1-11-14(8-9-25-11)17(23)21-22-18(24)16(27-19(22)26)10-13-7-6-12-4-2-3-5-15(12)20-13/h2-10H,1H3,(H,21,23)/b16-10-

InChI Key

NWVWIVTWGQZDJV-YBEGLDIGSA-N

Isomeric SMILES

CC1=C(C=CO1)C(=O)NN2C(=O)/C(=C/C3=NC4=CC=CC=C4C=C3)/SC2=S

Canonical SMILES

CC1=C(C=CO1)C(=O)NN2C(=O)C(=CC3=NC4=CC=CC=C4C=C3)SC2=S

Origin of Product

United States

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